7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one
Description
This compound belongs to the isoxazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused isoxazole-pyridazinone core. Key structural features include:
- 5-(4-Chlorobenzyl) group: Introduces aromatic bulk and lipophilicity.
Properties
Molecular Formula |
C15H13BrClN3O2 |
|---|---|
Molecular Weight |
382.64 g/mol |
IUPAC Name |
7-bromo-5-[(4-chlorophenyl)methyl]-3-propan-2-yl-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C15H13BrClN3O2/c1-8(2)12-11-13(22-19-12)14(16)18-20(15(11)21)7-9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
DZKDVJFHLJXDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=O)N(N=C2Br)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromine and Chlorine Groups: Halogenation reactions are employed to introduce the bromine and chlorine atoms into the molecule.
Attachment of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds similar to 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This application is particularly relevant in the development of new antibiotics in response to increasing antibiotic resistance.
Anti-inflammatory Effects : Studies have suggested that isoxazole derivatives may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Anticancer Potential : Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation in vitro. Its mechanism of action could involve the induction of apoptosis in cancer cells, making it a potential lead for anticancer drug development.
Pharmacological Applications
Drug Development : The unique structure of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one allows for modifications that can enhance its pharmacokinetic properties. Researchers are exploring its potential as a scaffold for developing new therapeutic agents targeting specific diseases.
Toxicological Studies : Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments are being conducted to evaluate its effects on liver enzymes and overall organ health, which are essential for regulatory approval.
Materials Science Applications
Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices may enhance the mechanical properties and thermal stability of the resulting materials.
Nanotechnology : There is potential for using this compound in the fabrication of nanomaterials. Its unique chemical characteristics could facilitate the development of nanoscale devices or drug delivery systems that improve therapeutic efficacy while minimizing side effects.
Case Studies
- Antimicrobial Efficacy Study :
- Anti-inflammatory Mechanism Investigation :
- Exploration in Cancer Therapy :
Mechanism of Action
The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Insights :
- Substituent Bulk : The 3-isopropyl group in the target compound may reduce cyclization efficiency compared to smaller groups (e.g., methyl in ). However, tert-butyl groups in improved yields, suggesting steric effects are context-dependent .
- Halogen Effects : Bromo and chloro substituents (as in the target and Compound 17) enhance molecular weight and polarity, impacting crystallization and solubility .
Table 2: Pharmacological Profiles of Isoxazolo-Pyridazinone Derivatives
Key Insights :
- Analgesic Potential: The target compound’s 4-chlorobenzyl group resembles bioactive moieties in , which showed potent analgesia. However, the bromo substituent may alter receptor binding kinetics .
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy : Compounds with C=O stretches (e.g., 1670 cm⁻¹ in Compound 17) align with the target’s expected carbonyl absorption .
- NMR Data : The 5-(4-chlorobenzyl) group in the target compound would produce distinct aromatic proton signals (δ ~7.4–8.1 ppm), similar to Compound 17’s ArH resonances .
Biological Activity
7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom, a chlorobenzyl group, and an isopropyl substituent, suggest various biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is C15H13BrClN3O2, with a molecular weight of approximately 382.64 g/mol. The compound's structure allows it to participate in various chemical reactions and interactions with biological targets.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activities. For example, similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors can be significant in managing infections caused by urease-producing bacteria . The specific IC50 values for related compounds suggest that 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one could have comparable or enhanced inhibitory effects.
The biological activity of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is likely mediated through several mechanisms:
- Interaction with Biological Targets : The presence of halogen atoms (bromine and chlorine) in its structure may enhance the compound's ability to interact with various biomolecules, potentially altering enzyme activity or receptor binding.
- Molecular Docking Studies : Computational studies suggest that similar compounds can bind effectively to target proteins, influencing their function and providing insights into their therapeutic potential .
Case Studies and Research Findings
While direct studies on 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one are sparse, research on related compounds provides valuable insights:
- Study on Isoxazole Derivatives : A study highlighted the antibacterial and enzyme inhibitory properties of various isoxazole derivatives. The most active compounds demonstrated IC50 values significantly lower than standard drugs used for comparison .
- Pharmacological Behavior : Research indicates that the pharmacological behavior of compounds with similar structures often includes antibacterial action, enzyme inhibition (e.g., AChE), and potential anticancer properties .
Comparative Analysis
The following table summarizes the biological activities of several structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Bromo-6-chloro-7-deazapurine | Halogenated structure; purine derivative | Investigated for antiviral properties |
| 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Contains bromine and chlorine; pyrimidine core | Varies; used in different therapeutic contexts |
| 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one | Bromine and chlorobenzyl groups; isopropyl substituent | Potential antibacterial and enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
